molecular formula C15H29NO3 B1674568 N-Lauroyl-L-alanine CAS No. 52558-74-4

N-Lauroyl-L-alanine

Cat. No. B1674568
CAS RN: 52558-74-4
M. Wt: 271.4 g/mol
InChI Key: UYTOHYBIBPDOKX-ZDUSSCGKSA-N
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Description

N-Lauroyl-L-Alanine is a specialized compound synthesized from the combination of lauric acid and the amino acid alanine . This ingredient is well-regarded in the cosmetic and personal care industry for its effective surfactant properties and its role in enhancing the texture and feel of skincare and haircare products . It is also a fatty acid amide that may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents with potential use in injectable biodegradable drug delivery systems .


Synthesis Analysis

N-Lauroyl-L-Alanine can be synthesized using a novel aminoacylase from Paraburkholderia monticola . This enzyme exhibits exceptional temperature and pH stability and a broad substrate spectrum . The enzyme preferred long-chain acyl-amino-acids and displayed hardly any activity with acetyl-amino acids . The best synthesis results were obtained with the cationic L-amino acids L-arginine and L-lysine as well as with L-leucine and L-phenylalanine .


Molecular Structure Analysis

The molecular formula of N-Lauroyl-L-Alanine is C15H29NO3 . Its molecular weight is 271.40 g/mol . The IUPAC name for N-Lauroyl-L-Alanine is (2S)-2-(dodecanoylamino)propanoic acid .


Chemical Reactions Analysis

N-Lauroyl-L-Alanine is capable of supporting the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents . This property makes it potentially useful in injectable biodegradable drug delivery systems .


Physical And Chemical Properties Analysis

N-Lauroyl-L-Alanine is a fatty acid amide that can efficiently gelate both aliphatic and aromatic hydrocarbon solvents . It can also gelate binary solvent mixtures comprised of aromatic hydrocarbon, e.g., toluene and aliphatic hydrocarbons, e.g., n-heptane .

Scientific Research Applications

Antimicrobial Properties

  • N-Lauroyl-L-alanine derivatives, such as N-lauroyl-β-amino propionitrile, are intermediates for synthesizing sodium N-lauroyl-β-alanine, an antimicrobial surfactant. This novel process involves enzymatic synthesis using a reactor coupled with on-line separation, achieving high-purity products with a yield of 91.7% under optimal conditions (Xia et al., 2004).

Oil Spill Treatment and Environmental Applications

  • N-lauroyl-L-alanine has been demonstrated to selectively gelate the oil phase in oil/water mixtures, which is significant for containing oil spills. This discovery provides insights at the molecular level into the gelation process, using techniques like SEM and FT-IR (Bhattacharya & Krishnan-Ghosh, 2001).
  • The compound also shows potential in the biodegradation of lubricants, improving their environmental friendliness (Gao Jun, 2007).

Pharmaceutical Applications

  • N-lauroyl-L-alanine derivatives have been explored for creating pharmaceutical organogels. These organogels exhibit potential for in situ formation of hydrophobic implants, showing promising characteristics like sustained release kinetics and hysteretic gelling behavior (Couffin-Hoarau et al., 2004).

Synthesis and Structural Studies

  • Research on N-lauroyl-β-alanine and related compounds has been conducted to understand their structure, supramolecular organization, and phase behavior. These studies are crucial for developing structure-activity relationships for these compounds (Sivaramakrishna & Swamy, 2016).

Other Applications

  • N-lauroyl-L-alanine's derivatives have been studied for their potential in plant disease control and as additives in lubricants, indicating their versatility and utility in various industrial applications (Shida et al., 1973), (Sinopec Zhenhai, 2007).

Future Directions

N-Lauroyl-L-Alanine shows promise in the field of drug delivery. Its ability to form a stable gel with gold nanoparticles could be leveraged for the slow-release of drugs . Both N-Lauroyl-L-Alanine and N-Lauroyl-L-Alanine conjugated gold nanoparticles show an excellent level of biological neutrality, suggesting they could be used as a transporting medium for drug delivery without affecting the drug’s activity .

properties

IUPAC Name

(2S)-2-(dodecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTOHYBIBPDOKX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Lauroyl-L-alanine

CAS RN

52558-74-4
Record name Lauroyl alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAUROYL ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C647HPX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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